1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol
Overview
Description
CL-406156: is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and effectiveness. The compound is identified by its chemical name, 1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-406156 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The typical synthetic route includes:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through a cyclization reaction.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the carbazole and morpholine groups to form the complete structure of CL-406156.
Industrial Production Methods
In industrial settings, the production of CL-406156 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CL-406156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of CL-406156, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
CL-406156 is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on CL-406156 includes its potential use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CL-406156 involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: CL-406156 inhibits certain enzymes, affecting metabolic pathways.
Protein Interaction: The compound interacts with proteins, influencing cellular processes.
Comparison with Similar Compounds
CL-406156 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol: A close structural analog with similar properties.
alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol: Another related compound used in similar applications.
The uniqueness of CL-406156 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSALNKWCJCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919819 | |
Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91324-16-2 | |
Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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